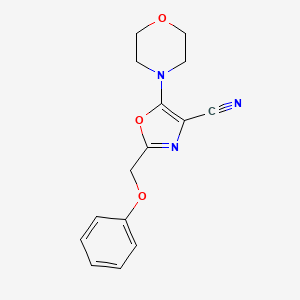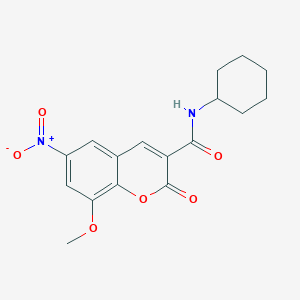
5-(4-morpholinyl)-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-morpholinyl)-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile, also known as MOCP, is a chemical compound that has been extensively studied for its potential use in scientific research. MOCP is a heterocyclic compound that contains a morpholine ring, an oxazole ring, and a phenoxy group. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 5-(4-morpholinyl)-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclin-dependent kinase 5 (CDK5), a protein that is involved in the regulation of cell division and differentiation. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neurodegeneration. This compound has also been found to have antioxidant properties, which may contribute to its protective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-morpholinyl)-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile in lab experiments is its wide range of biochemical and physiological effects. This makes it a valuable tool for researchers studying various diseases and conditions. This compound is also readily available and can be synthesized in large quantities, making it a cost-effective compound for research purposes.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been found to be relatively safe at low doses, high doses may cause toxicity and adverse effects. It is important for researchers to carefully monitor the dosage and administration of this compound in their experiments to ensure the safety of their subjects.
Zukünftige Richtungen
There are many future directions for the study of 5-(4-morpholinyl)-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile. One area of research is its potential use in the treatment of cancer. This compound has been found to inhibit the growth and proliferation of cancer cells, and further research may lead to the development of new cancer therapies.
Another area of research is the role of this compound in neurodegenerative diseases. This compound has been found to protect against neurodegeneration, and further research may lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's.
In conclusion, this compound is a valuable compound for scientific research. Its wide range of biochemical and physiological effects make it a valuable tool for researchers in various fields. While there are limitations to its use, careful monitoring and administration can ensure its safety in lab experiments. Future research may lead to the development of new therapies and treatments based on the properties of this compound.
Synthesemethoden
The synthesis of 5-(4-morpholinyl)-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile involves the reaction of 4-(chloromethyl)phenol with morpholine and ethyl cyanoacetate in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a readily available compound for research purposes.
Wissenschaftliche Forschungsanwendungen
5-(4-morpholinyl)-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. This compound has been used in studies related to cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-morpholin-4-yl-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c16-10-13-15(18-6-8-19-9-7-18)21-14(17-13)11-20-12-4-2-1-3-5-12/h1-5H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSHJOQJSLAVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)COC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B5737783.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5737796.png)
![2-[(5-chloro-2-nitrophenyl)thio]pyridine](/img/structure/B5737801.png)
![methyl 4-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5737812.png)
![N-[4-(4-chlorophenoxy)phenyl]cyclopropanecarboxamide](/img/structure/B5737821.png)
![3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5737840.png)
![[5-(1H-benzimidazol-2-ylthio)-2-furyl]methanol](/img/structure/B5737845.png)
![{2-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}malononitrile](/img/structure/B5737846.png)
![methyl 4-[(4-benzylphenoxy)methyl]benzoate](/img/structure/B5737854.png)

![1-(2,3-dimethylphenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5737861.png)
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5737870.png)

![3-allyl-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5737888.png)
